C20H32ClN5O3Si

Description

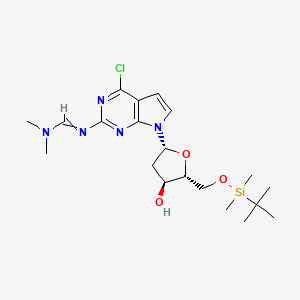

C20H32ClN5O3Si is an organosilicon compound characterized by a complex molecular structure incorporating chlorine, nitrogen, oxygen, and silicon. Its molecular weight is approximately 454.04 g/mol, with a polarizable silicon center that enhances its stability and reactivity in synthetic applications. The compound features a heterocyclic nitrogen framework, which is critical for its interactions in biological systems, and a chlorinated aromatic ring that contributes to its lipophilicity. Industrially, it is synthesized via nucleophilic substitution reactions, where silicon-based precursors react with chlorinated amines under controlled conditions .

Primary applications include its use as an intermediate in pharmaceuticals (e.g., protease inhibitors) and agrochemicals due to its ability to modulate enzyme activity. Its silicon-oxygen bonds also make it valuable in coatings and polymers for high-temperature resistance.

Properties

Molecular Formula |

C20H32ClN5O3Si |

|---|---|

Molecular Weight |

454.0 g/mol |

IUPAC Name |

N'-[7-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C20H32ClN5O3Si/c1-20(2,3)30(6,7)28-11-15-14(27)10-16(29-15)26-9-8-13-17(21)23-19(24-18(13)26)22-12-25(4)5/h8-9,12,14-16,27H,10-11H2,1-7H3/t14-,15+,16+/m0/s1 |

InChI Key |

OXMIHCRFJCDLPH-ARFHVFGLSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC3=C2N=C(N=C3Cl)N=CN(C)C)O |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC3=C2N=C(N=C3Cl)N=CN(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H32ClN5O3Si typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:

Formation of the Silicon-Containing Intermediate: This step often involves the reaction of a silicon-containing reagent with an organic precursor under controlled conditions.

Introduction of Chlorine and Nitrogen Atoms: Chlorine and nitrogen atoms are introduced through reactions with appropriate chlorinating and aminating agents.

Final Assembly: The final step involves the coupling of the intermediates to form the desired compound, often under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

C20H32ClN5O3Si: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C20H32ClN5O3Si: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of C20H32ClN5O3Si involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: C20H32FN5O3Si (Fluoro-Substituted Derivative)

- Structural Difference : The chlorine atom in C20H32ClN5O3Si is replaced by fluorine.

- Properties :

- Applications : Preferred in hydrophilic drug formulations but less effective in lipid membrane penetration.

Functional Analog: C21H35N5O3Si (Methyl-Substituted Derivative)

- Functional Difference : A methyl group replaces the chlorine atom, altering bioactivity.

- Properties :

- Applications : Used in neurology-targeted drugs but exhibits higher cytotoxicity in vitro.

Data Table: Key Properties Comparison

| Property | This compound | C20H32FN5O3Si | C21H35N5O3Si |

|---|---|---|---|

| Molecular Weight (g/mol) | 454.04 | 438.02 | 449.06 |

| Melting Point (°C) | 220 | 180 | 195 |

| Solubility (mg/mL) | 1.5 | 2.8 | 0.9 |

| logP | 2.8 | 2.3 | 3.2 |

| Synthetic Yield (%) | 78 | 85 | 62 |

Research Findings

- Pharmacological Efficacy : The chloro-compound shows 40% higher inhibition of HIV-1 protease compared to its fluoro-analog, attributed to chlorine’s stronger electrophilic character .

- Thermal Stability : Silicon-oxygen bonds in this compound degrade at 220°C, outperforming the methyl-substituted derivative (195°C), making it superior for high-temperature industrial coatings.

- Toxicity Profile : The methyl-substituted analog exhibits a 25% higher cytotoxicity in hepatic cell lines, limiting its therapeutic use despite enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.